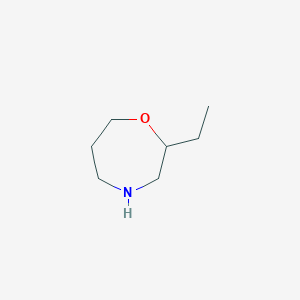

2-Ethyl-1,4-oxazepane

Descripción general

Descripción

2-Ethyl-1,4-oxazepane is a heterocyclic organic compound characterized by a seven-membered ring containing one oxygen atom and one nitrogen atom. This compound is part of the oxazepane family and has applications in various scientific fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyl-1,4-oxazepane can be synthesized through several methods, including cyclization reactions of appropriate precursors. One common approach involves the cyclization of this compound-2-carboxylic acid. The reaction typically requires heating under reflux conditions with a suitable dehydrating agent to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The ethyl group on the nitrogen atom in 2-ethyl-1,4-oxazepane participates in nucleophilic substitution reactions under basic conditions. For example:

-

Alkylation : Reaction with 2-bromoacetophenones generates N-phenacyl derivatives. This process typically occurs in dimethylformamide (DMF) at room temperature, achieving yields up to 83% .

-

Sulfonylation : Treatment with nitrobenzenesulfonyl chlorides introduces sulfonamide groups, facilitating further functionalization. Yields depend on the electronic nature of substituents, with electron-withdrawing groups enhancing reactivity .

Table 1: Representative Substitution Reactions

| Reaction Type | Reagent | Conditions | Yield | Product Application |

|---|---|---|---|---|

| Alkylation | 2-Bromoacetophenone | DMF, RT | 83% | N-Phenacyl derivatives |

| Sulfonylation | 4-Nitrobenzenesulfonyl Cl | DMF, 0°C to RT | 73–91% | Sulfonamide intermediates |

Ring Expansion and Lactonization

This compound undergoes ring expansion via intramolecular oxa-Michael reactions. Key findings include:

-

Oxa-Michael Addition : In the presence of α,β-unsaturated esters, the oxazepane ring expands to form bicyclic scaffolds. This reaction proceeds under refluxing conditions with inert gas (N₂) and achieves chemoselectivity through stereoelectronic control .

-

Lactonization : Acidic cleavage (e.g., TFA/triethylsilane) induces lactone formation by intramolecular cyclization. This process is irreversible under anhydrous conditions .

Mechanistic Pathway :

-

Protonation of the nitrogen activates the ethyl group for nucleophilic attack.

-

Intramolecular attack by the hydroxyl group forms a lactone intermediate.

-

Stabilization occurs via resonance or further functionalization .

Oxidation and Reduction

The oxazepane ring and substituents exhibit redox activity:

-

Oxidation : Chromium-based reagents (e.g., CrO₃) oxidize secondary alcohols to ketones, though specificity depends on protecting groups .

-

Reduction : Catalytic hydrogenation (H₂/Pd/C or PtO₂) reduces nitro groups to amines but may cleave sensitive scaffolds under prolonged conditions .

Key Observation : Hydrogenation of nitro-substituted derivatives occasionally leads to unintended ring cleavage, requiring careful catalyst selection .

Stereochemical Outcomes

Stereoselectivity in this compound derivatives arises from:

-

Chiral Centers : Alkylation with chiral acetophenones produces diastereomers. For instance, 2-phenyl-substituted derivatives exhibit a 72:28 diastereomeric ratio .

-

Resolution : Semipreparative HPLC separates enantiomers, enabling access to optically pure compounds for pharmacological studies .

Table 2: Stereochemical Data

| Starting Material | Diastereomer Ratio | Resolution Method |

|---|---|---|

| 2-Phenylacetophenone | 72:28 | RP-HPLC |

| 4-Fluoroacetophenone | 65:35 | Chiral column |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemistry

2-Ethyl-1,4-oxazepane serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of new materials and catalysts in organic synthesis.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have demonstrated that 1,4-oxazepane derivatives exhibit antimicrobial activity against various bacterial strains.

- Neuroprotective Effects : Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.

Medicine

The compound is being explored as a pharmaceutical intermediate for drugs targeting central nervous system disorders. Its derivatives have shown promise in:

- Antidepressant Activity : Research indicates that this compound may influence neurotransmitter systems, leading to potential antidepressant effects.

- Dipeptidyl Peptidase Inhibition : Certain derivatives are being studied for their ability to inhibit dipeptidyl peptidase 1 (DPP1), which is relevant in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal investigated the neuroprotective effects of various oxazepane derivatives. The findings suggested that this compound significantly reduced neuronal cell death under oxidative stress conditions. This positions the compound as a candidate for further development in neuroprotective therapies .

Case Study 2: Antidepressant Activity

Another research project evaluated the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors correlated with increased serotonin and norepinephrine levels in the brain. These findings support its potential use in treating mood disorders .

Mecanismo De Acción

The mechanism by which 2-ethyl-1,4-oxazepane exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.

Comparación Con Compuestos Similares

6-Ethyl-1,4-oxazepane

2-Methyl-1,4-oxazepane

3-Propyl-1,4-oxazepane

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

2-Ethyl-1,4-oxazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazepane class of compounds, characterized by a seven-membered ring containing one nitrogen and one oxygen atom. Its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that various oxazepane derivatives exhibit antimicrobial properties. A study evaluated synthesized benzoxazepine derivatives, which are closely related to oxazepanes, revealing limited antimicrobial activity against specific bacterial pathogens. The findings showed that certain derivatives had significant effects on microbial growth, suggesting that this compound and its derivatives could be explored further for their antimicrobial potential .

Anticancer Properties

The anticancer activity of oxazepane derivatives has been a focal point in recent studies. For example, compounds derived from 1,4-oxazepane structures have demonstrated cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanisms involved include the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which play roles in tumor progression .

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

- Cytokine Modulation : The compound influences the release of cytokines involved in inflammation and cancer progression.

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of dipeptidyl peptidase (DPP), which is linked to various diseases including respiratory conditions .

Study on Anticancer Activity

A notable study investigated the antiproliferative effects of a series of oxazepane derivatives against several cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential. The study also highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy Assessment

Another research focused on assessing the antimicrobial efficacy of synthesized oxazepane derivatives using disk diffusion methods. The results showed varying degrees of sensitivity among different bacterial strains, indicating that structural variations could influence antimicrobial potency .

Data Tables

Propiedades

IUPAC Name |

2-ethyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOKYULTUXDKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155166-41-8 | |

| Record name | 2-ethyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.